2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound features a 1,2-dihydroisoquinoline core substituted with a 3-methylbutyl group at position 2, a ketone at position 1, and a 3,4,5-trimethoxyphenyl carboxamide at position 2. Its molecular formula is C₂₄H₂₈N₂O₅, with a molecular weight of 436.5 g/mol (inferred from structural analogs in and ).
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H28N2O5/c1-15(2)10-11-26-14-19(17-8-6-7-9-18(17)24(26)28)23(27)25-16-12-20(29-3)22(31-5)21(13-16)30-4/h6-9,12-15H,10-11H2,1-5H3,(H,25,27) |
InChI Key |
NRJMVTHFAIVURN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Cyclization
The Pictet–Spengler reaction is widely employed to construct tetrahydroisoquinoline derivatives. Adapting this method, a phenethylamine derivative is condensed with a carbonyl compound under acidic conditions. For instance, (R)-2-bromophenylalanine (4 ) undergoes functional group manipulation to form a protected intermediate, which is cyclized via a Pictet–Spengler reaction to yield the tetrahydroisoquinoline (THIQ) ring. Key steps include:
Ethoxycarbonyl-Activated Cyclization
An alternative route involves ethoxycarbonyl protection to activate intermediates for cyclization. For example, ethyl (3,4-dimethoxyphenethyl) carbamate (A1 ) reacts with ethyl (2-methoxy-5-(2-methoxyvinyl)phenyl) carbonate (B2 ) under trifluoroacetic acid (TFA) catalysis to form the dihydroisoquinoline core. This method emphasizes:
-
Protection Strategies : Ethoxycarbonyl groups prevent undesired side reactions during nucleophilic substitutions.
-
Acid Catalysis : TFA promotes efficient cyclization, with reaction completion within 12 hours.
Oxidation to the 1-Oxo Group
The 1-oxo functionality is introduced via oxidation of the corresponding alcohol or through ketone formation during cyclization:
Ketone Formation via Carbonylation
High-pressure carbon monoxide (CO) treatment of bromide intermediates (8 ) in the presence of palladium catalysts generates ester derivatives (9 ), which are hydrolyzed to ketones. For example:
Oxidative Dehydrogenation
Manganese dioxide (MnO₂) or Dess-Martin periodinane oxidizes secondary alcohols to ketones. This method is preferred for substrates sensitive to strong acids.
Carboxamide Coupling at Position 4
The final step involves coupling the carboxylic acid at position 4 with 3,4,5-trimethoxyaniline:
Activation with T₃P
Propylphosphonic anhydride (T₃P) activates the carboxylic acid for amide bond formation. A representative procedure includes:
Mixed Carbonate-Mediated Coupling
Ethyl chloroformate converts the carboxylic acid to an acyl chloride, which reacts with 3,4,5-trimethoxyaniline in the presence of NEt₃. This method achieves yields >75% with minimal racemization.
Purification and Characterization
Final purification employs flash column chromatography (FCC) using gradients of hexanes/ethyl acetate (5–35% EtOAc). Analytical validation includes:
-
Spectroscopic Data : ¹H NMR (400 MHz, C₂D₂Cl₄) confirms substituent integration and coupling constants.
-
HPLC Purity : >98% purity is achieved using C18 columns with acetonitrile/water mobile phases.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at C3 and C5 positions are mitigated using bulky bases (e.g., LDA).
-
Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure enantiopure products.
-
Scale-Up : Continuous flow systems improve safety and yield for high-pressure carbonylation steps .
Chemical Reactions Analysis
a) Trimethoxyphenyl Modifications
The 3,4,5-trimethoxyphenyl group undergoes demethylation under acidic conditions :
-
Reagents : 48% HBr, phenol, propionic acid
-
Conditions : Reflux at 120°C for 6–8 hours
-
Product : Hydroxy-substituted phenyl derivatives (e.g., 3,4,5-trihydroxyphenyl analog).
b) Dihydroisoquinoline Core Reactivity
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the aromatic ring .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .
Catalytic Coupling Reactions
The carboxamide moiety participates in Suzuki-Miyaura cross-coupling for structural diversification:
| Reaction | Catalyst/Base | Substrate | Product |
|---|---|---|---|
| Arylboronic acid coupling | Pd(PPh₃)₄, K₂CO₃ | 4-bromophenyl derivative | Biaryl analogs with enhanced solubility |
Hydrolytic Reactions
The carboxamide bond is stable under physiological conditions but hydrolyzes under extreme pH:
-
Acidic Hydrolysis (6M HCl, 110°C): Yields 3,4,5-trimethoxyaniline and dihydroisoquinoline-4-carboxylic acid .
-
Basic Hydrolysis (NaOH, EtOH/H₂O): Forms carboxylate salts, enabling further derivatization .
Derivative Formation via Amidation
The carboxylic acid intermediate (from hydrolysis) reacts with diverse amines to generate analogs:
| Amine | Coupling Agent | Application |
|---|---|---|
| Piperidine | HATU, DIPEA | Enhanced PARP1 inhibition (IC₅₀: 156 nM) |
| 4-Aminopyridine | EDCl/DMAP | Improved blood-brain barrier penetration |
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) cleaves the dihydroisoquinoline ring, forming quinoline derivatives.
-
Oxidative Stress : H₂O₂/Fe²⁺ generates hydroxyl radicals that oxidize the 3-methylbutyl chain.
Key Analytical Techniques
Scientific Research Applications
Overview
2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure suggests various biological activities that can be explored for therapeutic purposes.
Anticancer Activity
Recent studies indicate that compounds similar to 2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been evaluated for their ability to inhibit cell growth in various cancer cell lines. The National Cancer Institute (NCI) has protocols for testing compounds against a wide range of human tumor cells, demonstrating promising results for compounds with similar structures .
Neuropharmacological Effects
Isoquinoline derivatives have been investigated for their effects on the central nervous system (CNS). Specifically, compounds that act as positive allosteric modulators of dopamine receptors may provide therapeutic avenues for treating disorders such as schizophrenia and Parkinson's disease. The modulation of dopamine receptors is crucial for developing new treatments targeting these conditions .
Antimicrobial Properties
Research into the antimicrobial activity of isoquinoline derivatives suggests that they may possess significant antibacterial and antifungal properties. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the carboxamide functionality can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- The 3,4,5-trimethoxyphenyl group (present in the target and compounds 22 and 10) is associated with higher molecular weights compared to analogs with fewer methoxy groups (e.g., compound 67 and the dimethoxyphenethyl derivative in ). This group likely improves π-π stacking and hydrogen-bonding interactions but may reduce aqueous solubility .
- The 3-methylbutyl chain in the target compound is structurally similar to the isobutyl group in , both being branched alkyl chains that may enhance membrane permeability compared to linear chains (e.g., pentyl in compound 67) .
Synthetic Efficiency: Yields for thiazolidine derivatives (e.g., compound 22) are notably high (80–89%), whereas benzothiazole analogs (e.g., compound 10) show lower yields (18%) under microwave conditions, possibly due to steric hindrance from the trifluoromethyl group .
Thermal Stability :
- Thiazolidine derivatives (e.g., compound 22) exhibit melting points between 158–217°C, reflecting strong intermolecular interactions (e.g., hydrogen bonding from thioxo groups). The target compound’s melting point is unreported but may align with this range if similar hydrogen-bonding networks exist .
Functional Group Analysis
- Carboxamide vs.
- Trimethoxyphenyl vs. Trifluoromethylbenzothiazole : The 3,4,5-trimethoxyphenyl group (target and compound 22) offers hydrogen-bond acceptors, while the trifluoromethylbenzothiazole in compound 10 introduces electronegative fluorine atoms, which may enhance metabolic stability but reduce solubility .
Hydrogen Bonding and Crystallography
The target compound’s 1,2-dihydroisoquinoline core and carboxamide group may form hydrogen-bonding networks similar to those observed in thiazolidine derivatives. Etter’s graph-set analysis () could predict dimeric or chain motifs, influencing crystallization behavior and solubility .
Biological Activity
The compound 2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a member of the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dihydroisoquinoline core with various functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties.
- Cytotoxicity : Assessments indicate varying levels of cytotoxicity against different cell lines.
- Mechanism of Action : Research suggests potential mechanisms involving enzyme inhibition and disruption of cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of the compound against a range of bacterial and fungal pathogens.
Antibacterial Activity
The compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.004 mg/mL to 0.045 mg/mL.
- Most Sensitive Strains : Enterobacter cloacae was identified as the most sensitive strain, while Escherichia coli showed resistance.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.045 | 0.090 |
| Bacillus cereus | 0.011 | 0.020 |
Antifungal Activity
The antifungal properties were also evaluated:
- Most Potent Compound : The compound demonstrated excellent antifungal activity with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.006 |
| Aspergillus niger | 0.020 |
| Trichophyton mentagrophytes | 0.015 |
Cytotoxicity Studies
Cytotoxic effects were assessed using MTT assays on several human cell lines, including MRC5 (lung fibroblast) and HeLa (cervical cancer). The results indicated:
- IC50 Values : The IC50 values varied significantly among cell lines, suggesting selective cytotoxicity.
| Cell Line | IC50 (mg/mL) |
|---|---|
| MRC5 | 0.100 |
| HeLa | 0.050 |
Preliminary studies suggest that the biological activity of this compound may involve:
- Enzyme Inhibition : Potential inhibition of bacterial enzymes critical for cell wall synthesis.
- Disruption of Membrane Integrity : Interaction with microbial membranes leading to cell lysis.
Case Studies
A notable case study involved the evaluation of the compound in a mouse model infected with E. coli. Treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an effective therapeutic agent.
Q & A
Q. How can researchers design pharmacokinetic studies for this compound in preclinical models?
- Methodological Answer :
- Dosing Regimens : Administer via IV (for bioavailability calculation) and oral routes in rodents, with serial blood sampling .
- Bioanalysis : Quantify plasma concentrations using LC-MS/MS with deuterated internal standards .
- Compartmental Modeling : Fit data to non-linear mixed-effects models (NONMEM) to estimate Vd, Cl, and t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
